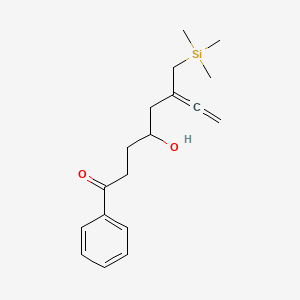
2-methylsulfinyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylsulfinyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are known for their wide range of applications in medicinal chemistry, particularly as components of nucleic acids and various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfinyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Isopropylamino Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with an isopropylamino group, usually through a nucleophilic substitution reaction.
Methylsulfinyl Group Addition:
Carboxamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methylthio group can be oxidized to a methylsulfinyl group.
Reduction: The compound can undergo reduction reactions to convert the methylsulfinyl group back to a methylthio group.
Substitution: The isopropylamino group can be substituted with other amine groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is the methylsulfinyl derivative.
Reduction: The major product is the methylthio derivative.
Substitution: The major products are various amine-substituted derivatives.
Aplicaciones Científicas De Investigación
2-methylsulfinyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-methylsulfinyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxamide: Similar structure but with a methylthio group instead of a methylsulfinyl group.
4-(Isopropylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
4-(Isopropylamino)-2-(ethylsulfinyl)pyrimidine-5-carboxamide: Similar structure but with an ethylsulfinyl group instead of a methylsulfinyl group.
Uniqueness
2-methylsulfinyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfinyl group, in particular, may enhance its oxidative stability and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H14N4O2S |
|---|---|
Peso molecular |
242.30 g/mol |
Nombre IUPAC |
2-methylsulfinyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C9H14N4O2S/c1-5(2)12-8-6(7(10)14)4-11-9(13-8)16(3)15/h4-5H,1-3H3,(H2,10,14)(H,11,12,13) |
Clave InChI |
HAGZXWJDXAZNQL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC(=NC=C1C(=O)N)S(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[2-(Thiophen-2-yl)ethenyl]phenyl}ethan-1-one](/img/structure/B8549112.png)




![4H-thieno[3,2-b]indole](/img/structure/B8549148.png)

![9-[(2-Methoxyphenyl)methylidene]-2-nitro-9H-fluorene](/img/structure/B8549156.png)



